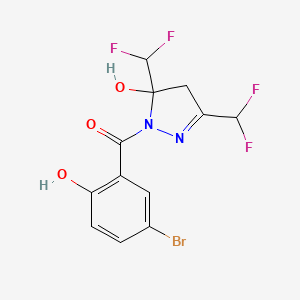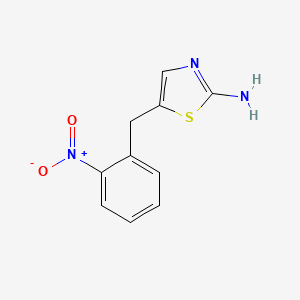![molecular formula C20H27N5O2S B6018460 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several kinases, including Janus kinase 2 (JAK2) and spleen tyrosine kinase (SYK), which are involved in the regulation of various cellular processes.
Mecanismo De Acción
The mechanism of action of 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the inhibition of this compound and SYK. These kinases are involved in the regulation of various cellular processes, including immune response and inflammation. By inhibiting these kinases, the compound can reduce the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the activation of immune cells and the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound can also have off-target effects, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages for use in lab experiments. It is a potent inhibitor of this compound and SYK, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, the compound can also have off-target effects, which may limit its use in certain applications. Additionally, the synthesis of the compound is a multi-step process that requires the use of several reagents and solvents, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the use of 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in research. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. The compound has also shown promise as a potential treatment for certain types of cancer. Additionally, the compound could be used as a tool for studying the role of this compound and SYK in various cellular processes. However, more research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}benzenesulfonamide. This intermediate is then reacted with 1-piperidinylpyrimidine-2,4,6-trione in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
The compound 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound and SYK, which are involved in the regulation of various cellular processes, including immune response and inflammation. The compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-17-5-7-18(8-6-17)28(26,27)25-13-11-24(12-14-25)20-15-19(21-16-22-20)23-9-3-2-4-10-23/h5-8,15-16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOBJXXPYGMWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(1-adamantylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6018386.png)
![[5-({[1-(2-pyrimidinyl)-3-piperidinyl]amino}methyl)-2-furyl]methanol](/img/structure/B6018390.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6018401.png)
amine dihydrochloride](/img/structure/B6018409.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B6018424.png)
![3-methoxy-1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)piperidine](/img/structure/B6018429.png)
![2-[2-(4-ethyl-2,3-dioxo-1-piperazinyl)ethoxy]benzonitrile](/img/structure/B6018434.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6018441.png)
![1-{3-[(diallylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6018452.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018467.png)

![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)